(1S)-1-phenylpentan-1-amine

asymmetric synthesis chiral purity enantiomeric excess

Select (1S)-1-phenylpentan-1-amine for your asymmetric synthesis needs to leverage its precise (S)-configuration at the benzylic stereocenter. This chiral amine is crucial for achieving target enantiomers in pharmaceutical and agrochemical intermediates, ensuring diastereoselective outcomes that racemic or opposite enantiomer products cannot match. Available in free base and hydrochloride salt forms to suit aqueous or anhydrous protocols.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 105370-60-3
Cat. No. B13239954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-phenylpentan-1-amine
CAS105370-60-3
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)N
InChIInChI=1S/C11H17N/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3/t11-/m0/s1
InChIKeyLQUVVWBTBOYJAU-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Phenylpentan-1-amine (CAS 105370-60-3): A Chiral α-Butylbenzenemethanamine Building Block for Asymmetric Synthesis


(1S)-1-Phenylpentan-1-amine (CAS 105370-60-3) is a chiral primary amine with the molecular formula C11H17N and molecular weight 163.26 g/mol . This compound, also designated as (αS)-α-Butylbenzenemethanamine or (S)-1-Phenylpentan-1-amine, features a defined (S)-configuration at the benzylic stereocenter and serves as a building block for pharmaceuticals, agrochemicals, and specialty chemicals [1]. Commercial availability includes the free base form (CAS 105370-60-3) with purity specifications typically ≥95% and the hydrochloride salt form (CAS 911373-70-1) for enhanced stability and aqueous solubility .

Why (1S)-1-Phenylpentan-1-amine Cannot Be Replaced by Racemic or Alternative Chiral Amines Without Risking Experimental Integrity


Chiral amines with identical molecular formulas (C11H17N) and molecular weights (163.26 g/mol) are not interchangeable due to differences in stereochemical configuration, regiochemistry of substituents, and physicochemical parameters . (1S)-1-Phenylpentan-1-amine possesses a specific (S)-configuration at the α-carbon of a 5-carbon linear alkyl chain, which dictates its behavior in asymmetric induction, chiral resolution, and receptor binding applications. Substituting the (R)-enantiomer (CAS 101022-84-6), a positional isomer such as (S)-1-(p-Tolyl)butan-1-amine (CAS 344794-57-6), or a racemic mixture (CAS 61501-03-9) will alter stereochemical outcomes in diastereoselective syntheses and may invalidate comparative results in enantioselective catalytic studies. The moderate lipophilicity (calculated LogP ~2.6-3.6) of this compound differs from structurally related aromatic amines, affecting solvent compatibility and purification strategies [1].

Quantitative Differentiation Evidence for (1S)-1-Phenylpentan-1-amine (CAS 105370-60-3): Comparative Physicochemical and Chiroptical Parameters


Enantiomeric Purity Specifications: (1S)-1-Phenylpentan-1-amine vs. Racemic and (R)-Enantiomer Forms

Commercially available (1S)-1-phenylpentan-1-amine is specified to possess >98% enantiomeric excess (ee) [1]. In contrast, racemic 1-phenylpentan-1-amine (CAS 61501-03-9) consists of equal proportions of (S)- and (R)-enantiomers, while (1R)-1-phenylpentan-1-amine (CAS 101022-84-6) represents the opposite stereochemical configuration. This quantitative difference in chiral purity (>98% ee vs. ~0% ee) directly impacts diastereoselective reaction outcomes and analytical method validation.

asymmetric synthesis chiral purity enantiomeric excess

Physicochemical Parameter Comparison: (1S)-1-Phenylpentan-1-amine vs. (S)-1-(p-Tolyl)butan-1-amine

(1S)-1-Phenylpentan-1-amine exhibits a calculated LogP of 2.6-3.6 (XLogP3: 2.6; LogP: 3.57690) and a topological polar surface area (TPSA) of 26.02 Ų [1]. The structurally analogous (S)-1-(p-Tolyl)butan-1-amine (CAS 344794-57-6) shares the same molecular formula (C11H17N) and molecular weight (163.26 g/mol) but possesses a methyl-substituted phenyl ring and a 4-carbon alkyl chain, which alters its hydrophobicity and retention characteristics on reverse-phase chromatography.

lipophilicity solubility chromatography

Stereochemical Configuration: Absolute (S)-Designation at Benzylic Carbon

(1S)-1-Phenylpentan-1-amine bears a defined (S)-configuration at the stereogenic carbon, as unambiguously specified by its SMILES notation CCCC[C@@H](C1=CC=CC=C1)N and InChI Key LQUVVWBTBOYJAU-NSHDSACASA-N [1]. The (R)-enantiomer (1R)-1-phenylpentan-1-amine (CAS 101022-84-6) possesses the opposite absolute configuration. In enantioselective catalysis and chiral auxiliary applications, the two enantiomers are expected to yield opposite stereochemical outcomes (e.g., formation of diastereomeric products with opposite configurations).

stereochemistry chiral auxiliary enantioselective synthesis

Commercial Availability and Price: Free Base vs. Hydrochloride Salt Form

(1S)-1-Phenylpentan-1-amine is commercially available as the free base (CAS 105370-60-3, purity ≥95%) and as the hydrochloride salt (CAS 911373-70-1, purity 95%) . The hydrochloride salt (C11H18ClN, MW 199.72 g/mol) offers enhanced aqueous solubility and long-term storage stability compared to the free base, which is more lipophilic and suited for organic-phase reactions. Representative pricing for research-scale quantities of the free base from Enamine: 0.25g at $1091.00, 1.0g at $1750.00, and 5.0g at $3770.00 (2023 pricing) [1].

procurement salt form selection solubility optimization

Acid-Base Properties and pKa: Implications for Salt Formation and Extraction Protocols

The predicted acid dissociation constant (pKa) for (1S)-1-phenylpentan-1-amine is 9.34±0.10 . This value characterizes the basicity of the primary amine group and governs protonation equilibria in aqueous and biological media. For comparative context, structurally related α-arylalkylamines such as (S)-1-phenylethylamine exhibit pKa values in the range of 9.3-9.8. The moderate basicity of (1S)-1-phenylpentan-1-amine indicates that at physiological pH (7.4), the compound exists predominantly in the protonated ammonium form, which is relevant for extraction and purification protocols.

pKa extraction salt formation

Rotatable Bond Count and Conformational Flexibility: Impact on Molecular Recognition

(1S)-1-Phenylpentan-1-amine contains 4 rotatable bonds along its pentyl chain and benzylic linkage [1]. This conformational flexibility contrasts with more rigid chiral amine scaffolds such as (1R,2S)-1-(p-Tolyl)cyclopropanamine (CAS 66504-83-4), which possesses only 2 rotatable bonds due to its cyclopropane ring constraint. The increased flexibility of the pentyl chain may influence entropic penalties upon binding to chiral stationary phases, enzyme active sites, or in supramolecular recognition events.

conformational analysis molecular recognition drug design

Primary Application Scenarios for (1S)-1-Phenylpentan-1-amine Based on Quantified Differentiation Evidence


Asymmetric Synthesis Requiring Defined (S)-Configuration at a Chiral Benzylic Amine Center

This compound is optimally deployed in enantioselective syntheses where the (S)-configuration of the chiral amine dictates the stereochemical outcome of the target molecule. The SMILES notation CCCC[C@@H](C1=CC=CC=C1)N [1] confirms the (S)-stereochemistry, which is essential for producing the desired enantiomer in pharmaceutical intermediates where the opposite (R)-configuration would yield an inactive or toxic isomer. Applications include the synthesis of chiral β-amino alcohols for Alzheimer's disease therapeutics .

Chiral Resolution and Enantioselective Chromatography Method Development

The high optical purity specification (>98% ee) [1] makes (1S)-1-phenylpentan-1-amine suitable as a reference standard for developing and validating chiral HPLC or GC methods. Its well-defined stereochemistry and moderate lipophilicity (LogP 2.6-3.6, TPSA 26.02 Ų) provide a benchmark for calibrating chiral stationary phases and quantifying enantiomeric excess in reaction mixtures containing phenylpentylamine derivatives.

Chiral Auxiliary and Organocatalyst Development in Medicinal Chemistry

The defined (S)-configuration at the benzylic carbon enables (1S)-1-phenylpentan-1-amine to serve as a chiral auxiliary or as a precursor to organocatalysts for asymmetric transformations. The compound's 4 rotatable bonds [1] provide conformational flexibility that can be exploited in designing catalysts with tunable substrate scope, while the predictable pKa of 9.34 ensures reliable protonation behavior in catalytic cycles involving enamine or iminium intermediates.

Procurement of Research-Grade Chiral Building Blocks with Verified Purity and Salt Form Options

For laboratory-scale research requiring enantiomerically pure α-arylalkylamines, (1S)-1-phenylpentan-1-amine is available in both free base (≥95% purity) and hydrochloride salt (95% purity) forms [1]. The hydrochloride salt (CAS 911373-70-1) is preferred for aqueous-phase reactions and long-term storage stability, while the free base (CAS 105370-60-3) is suitable for anhydrous organic syntheses. Representative pricing (2023) from Enamine: 0.25g at $1091, 1.0g at $1750, and 5.0g at $3770 , providing procurement benchmarks for grant planning and budget allocation.

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